molecular formula C26H45NNaO6S B12392946 Taurodeoxycholate-d6 (sodium salt)

Taurodeoxycholate-d6 (sodium salt)

Cat. No.: B12392946
M. Wt: 528.7 g/mol
InChI Key: DIBGIDJLTRRMCC-OZJSCCOISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurodeoxycholate-d6 (sodium salt) involves the deuteration of taurodeoxycholate sodium salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the taurodeoxycholate molecule . The reaction conditions often involve the use of deuterated reagents and solvents to achieve a high degree of deuterium incorporation .

Industrial Production Methods

Industrial production of taurodeoxycholate-d6 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Taurodeoxycholate-d6 (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bile salts .

Scientific Research Applications

Taurodeoxycholate-d6 (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of taurodeoxycholate-d6 (sodium salt) involves its role as a detergent. It solubilizes membrane proteins by disrupting the lipid bilayer, allowing for the isolation and study of these proteins. The deuterium labeling also aids in tracing the compound in metabolic studies, providing insights into its pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurodeoxycholate-d6 (sodium salt) is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. This labeling allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in drug development .

Conclusion

Taurodeoxycholate-d6 (sodium salt) is a versatile compound with significant applications in scientific research. Its unique properties, particularly the deuterium labeling, make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C26H45NNaO6S

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2,15D2;

InChI Key

DIBGIDJLTRRMCC-OZJSCCOISA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H].[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na]

Origin of Product

United States

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